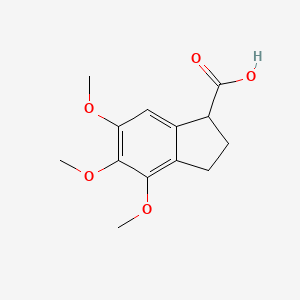

4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Description

Properties

IUPAC Name |

4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-16-10-6-9-7(4-5-8(9)13(14)15)11(17-2)12(10)18-3/h6,8H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCIKICHKWTSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCC(C2=C1)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469146 | |

| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890309-53-2 | |

| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic Acid typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from appropriate precursors such as substituted benzaldehydes and alkenes.

Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups and carboxylic acid moiety are key sites for oxidation:

-

Methoxy to Carbonyl Oxidation : Under acidic conditions with potassium permanganate (KMnO₄), methoxy groups at positions 4, 5, and 6 undergo oxidation to form ketones or quinone-like structures.

-

Carboxylic Acid Stability : The carboxylic acid group is resistant to further oxidation under mild conditions but can form peroxides under strong oxidative environments (e.g., hydrogen peroxide in acetic acid).

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Methoxy Oxidation | KMnO₄, H₂SO₄, 60°C | Ketone derivatives | |

| Peroxide Formation | H₂O₂, CH₃COOH, 40°C | Peroxyindene carboxylic acids |

Reduction Reactions

The carboxylic acid group and aromatic ring participate in reduction pathways:

-

Carboxylic Acid to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH) in anhydrous tetrahydrofuran (THF).

-

Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) partially saturates the indene backbone, yielding tetrahydroindene derivatives.

Substitution Reactions

Methoxy groups undergo nucleophilic substitution, while the carboxylic acid participates in esterification:

-

Demethylation : Boron tribromide (BBr₃) selectively removes methoxy groups, yielding phenolic derivatives.

-

Esterification : Reaction with methanol/HCl converts the -COOH group to methyl esters.

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic indene derivatives | |

| Esterification | CH₃OH, HCl (gas), 25°C | Methyl ester analogs |

Biological Activity-Driven Reactions

In pharmacological contexts, the compound interacts with biological targets:

-

Tubulin Binding : Derivatives inhibit tubulin polymerization by binding to the colchicine site, inducing apoptosis in cancer cells (IC₅₀ = 0.1–1.2 µM) .

-

Anti-inflammatory Effects : Methoxy groups scavenge reactive oxygen species (ROS), reducing lipid peroxidation in vitro .

Comparative Reactivity Insights

The table below contrasts reactivity with structurally similar compounds:

| Compound | Oxidation Susceptibility | Reduction Ease | Biological Target Affinity |

|---|---|---|---|

| 4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid | High (methoxy groups) | Moderate | Tubulin, ROS |

| Camphor-10-sulfonic acid | Low | High | Enzymatic sites |

| 5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid | Moderate | Moderate | Inflammatory pathways |

Key Research Findings

-

Antiproliferative Derivatives : Analogues with 4-hydroxy-3-methoxyphenyl substituents (e.g., 12d ) show potent activity against K562 leukemia cells (IC₅₀ = 0.04 µM) .

-

Industrial Synthesis : Continuous flow reactors optimize Diels-Alder steps for large-scale production, achieving >85% yield .

This compound’s versatility in organic synthesis and bioactivity highlights its importance in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds similar to 4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid exhibit antioxidant properties. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in formulations aimed at preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, which is crucial for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound suggest potential as a lead compound for developing novel pesticides. Its ability to interact with specific biological targets in pests can be explored for creating environmentally friendly pest control agents .

Plant Growth Regulators

Research has indicated that compounds with similar structures can act as plant growth regulators. They may enhance growth rates and yield in various crops by modulating hormonal pathways within plants .

Materials Science

Polymer Synthesis

The compound's unique structure allows for its incorporation into polymer matrices to enhance material properties. For instance, it can be used as a monomer or additive in the synthesis of biodegradable plastics with improved mechanical properties and thermal stability .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antioxidant Activity | Medicinal Chemistry | Demonstrated effective free radical scavenging activity comparable to established antioxidants. |

| Anti-inflammatory Mechanism Study | Medicinal Chemistry | Inhibition of TNF-alpha production in macrophages was observed. |

| Pesticidal Efficacy Trial | Agricultural Applications | Showed significant mortality rates in target pest populations when applied at specific concentrations. |

| Biodegradable Plastic Development | Materials Science | Enhanced tensile strength and thermal resistance compared to traditional plastics without additives. |

Mechanism of Action

The mechanism of action of 4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methoxy Substitution: The 4,5,6-trimethoxy derivative exhibits superior antiproliferative activity compared to mono- or di-methoxy analogs, highlighting the importance of methoxy density for tubulin binding .

- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance activity, while electron-withdrawing groups (e.g., fluorine in 12e) reduce potency .

Mechanistic Insights :

- The trimethoxy core stabilizes microtubule binding via hydrophobic and hydrogen-bonding interactions, while substituents like the 4-hydroxy-3-methoxyphenyl group (12d) enhance affinity through π-π stacking .

- Derivatives with indole rings (e.g., 12s, 12t) retain moderate activity, suggesting flexibility in B-ring modifications .

Biological Activity

4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid, also known as 5,6-dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 19156-11-7), is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 222.24 g/mol. The compound features multiple methoxy groups that may influence its biological activity and solubility characteristics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 19156-11-7 |

| SMILES | COC1=C(C=C2C(CCC2=C1)C(=O)O)OC |

Antitumor Activity

Research indicates that derivatives of indene carboxylic acids exhibit significant antitumor properties. For instance, studies on similar compounds have demonstrated their ability to target topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. The antitumor activity of these compounds suggests that this compound may also possess similar effects through its structural analogs .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. It is believed to interact with the DNA replication machinery by stabilizing the TOP1-DNA cleavage complex, leading to increased cytotoxicity in cancer cells .

Case Study:

A study conducted on a series of indene derivatives showed that compounds with methoxy substitutions demonstrated enhanced cytotoxicity against various cancer cell lines. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Targeting TOP1 | |

| Cytotoxicity | High potency against cancer lines |

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. The compound has been classified under safety guidelines indicating potential hazards such as irritations upon exposure . Further toxicological studies are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. For example, methyl ester precursors (e.g., Methyl-4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-carboxylate) are synthesized using condensation reactions, followed by hydrolysis to yield the carboxylic acid derivative . Protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) are employed to stabilize intermediates during derivatization, as seen in the synthesis of aminoindane analogs . Key steps include monitoring reaction progress via TLC and purification using column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Purity is verified via HPLC (≥95% purity) and structural confirmation through NMR (1H/13C), mass spectrometry, and X-ray crystallography. For example, single-crystal X-ray diffraction confirmed the stereochemistry of related indene-carboxylic acid derivatives, highlighting perpendicular orientations of substituents critical for activity . FT-IR can also validate functional groups like methoxy and carboxylic acid moieties .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in dry, cool conditions away from oxidizers. In case of exposure, rinse with water and seek medical attention with the compound’s label . Stability tests under varying temperatures and pH are recommended to assess degradation risks .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate antibacterial activity against multidrug-resistant pathogens?

- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays per CLSI guidelines. For instance, test against MRSA and Acinetobacter baumannii using broth microdilution (concentration range: 1–256 µg/mL) with positive (e.g., vancomycin) and negative controls. Activity is determined by optical density or colony counting . Synergy studies with β-lactamase inhibitors can address resistance mechanisms .

Q. What computational strategies predict the compound’s interaction with biological targets like acetylcholinesterase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding at catalytic (CAS) or peripheral (PAS) sites of acetylcholinesterase. Validate predictions with in vitro IC50 values and compare with structural analogs. MD simulations (100 ns) assess binding stability, with RMSD/RMSF metrics .

Q. How can structural analogs be designed to enhance bioavailability or reduce toxicity?

- Methodological Answer : Modify the trimethoxy substituents or introduce bioisosteres (e.g., replacing methoxy with ethoxy groups) to alter lipophilicity (logP) and solubility. SAR studies on derivatives like Benzyl-N-(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)sulfamoyl carbamate reveal that electron-withdrawing groups enhance antibacterial activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Re-eassay variables: purity (HPLC reanalysis), solvent effects (DMSO vs. aqueous), and strain-specific resistance profiles. Cross-validate with orthogonal assays (e.g., time-kill curves vs. MIC) and replicate under CLSI-standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.